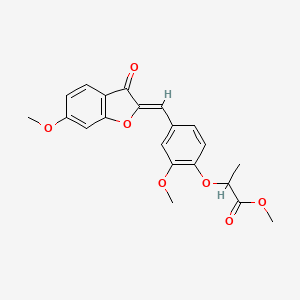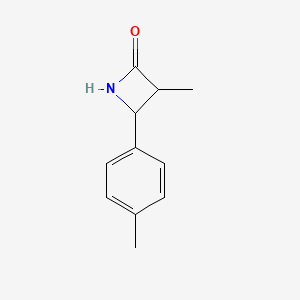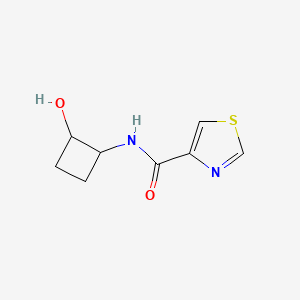![molecular formula C22H20ClN3O4S2 B2975188 N-[3-[2-(4-chlorophenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide CAS No. 851782-58-6](/img/structure/B2975188.png)
N-[3-[2-(4-chlorophenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[3-[2-(4-chlorophenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide is a chemical compound with a complex structure. It belongs to the class of sulfonamides, which have diverse biological activities . The compound’s name suggests the presence of a sulfonyl group, a phenyl ring, and a dihydropyrazole moiety.
Synthesis Analysis
Scientific Research Applications
Antiviral Activity
Sulfonamide derivatives have been associated with a wide range of biological activities, including antiviral properties. The compound F0622-0233, due to its structural similarity with other sulfonamides, may possess antiviral activity against various viruses. For instance, related compounds have shown efficacy against the tobacco mosaic virus .
Antimicrobial Activity
The antimicrobial evaluation of similar sulfonamide derivatives has revealed activity against Gram-positive bacterial strains and certain fungal strains like Candida albicans. F0622-0233 could be explored for its potential as an antimicrobial agent, possibly offering a new avenue for treating resistant strains of bacteria and fungi .
Antifungal and Herbicidal Properties
Sulfonamide derivatives have also been reported to possess antifungal and herbicidal properties. These could be beneficial for agricultural applications, providing a means to protect crops from fungal infections and unwanted vegetation without harming the environment .
Carbonic Anhydrase Inhibition
The incorporation of sulfonamides into certain molecular frameworks can produce compounds that act as carbonic anhydrase inhibitors. This activity is crucial in the development of medications for conditions like glaucoma, epilepsy, and mountain sickness. F0622-0233 could be a candidate for the development of new inhibitors with improved specificity and potency .
Neuroprotective Potential
Research on related pyrazoline derivatives has investigated their neurotoxic potentials. F0622-0233 could be studied for its effects on enzymes like acetylcholinesterase (AchE) and parameters like malondialdehyde (MDA) levels in the brain, which are indicative of oxidative stress and neuronal health .
Anticonvulsant Properties
Some sulfonamide derivatives have been found to exhibit anticonvulsant properties. F0622-0233 could be researched for its potential use in the treatment of seizure disorders, contributing to the development of new therapeutic options for epilepsy .
properties
IUPAC Name |
N-[3-[2-(4-chlorophenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O4S2/c1-31(27,28)25-19-9-5-8-17(14-19)21-15-22(16-6-3-2-4-7-16)26(24-21)32(29,30)20-12-10-18(23)11-13-20/h2-14,22,25H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRKVGHRQGHHLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

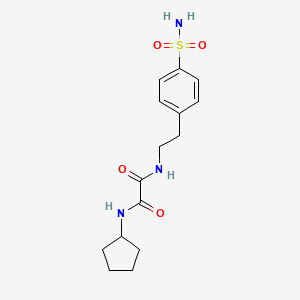

![3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methoxybenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2975108.png)
![(3-Methoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2975111.png)
![(2R)-2-[4-(Trifluoromethyl)phenyl]propanoic acid](/img/structure/B2975113.png)
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2975114.png)
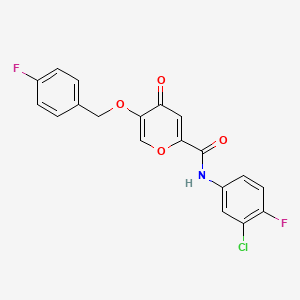
![1-benzyl-N-butyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2975116.png)

